N'-naphthalen-2-ylcarbamimidothioic acid
Description
N'-Naphthalen-2-ylcarbamimidothioic acid is a thiourea derivative characterized by a naphthalene-2-yl group linked to a carbamimidothioic acid moiety (NH-C(=S)-NH$_2$). For instance, derivatives of naphthalene-1-yl and naphthalene-2-yl carbamimidoyl groups are synthesized via reactions involving naphthol precursors, NaOH, and functionalization steps in solvents like DMF . The compound’s structural confirmation likely relies on IR and $^1$H NMR spectroscopy, similar to procedures described for naphtho[1,2-b]pyrazole derivatives in . Its physicochemical properties (e.g., solubility in polar aprotic solvents, thermal stability) can be inferred from related compounds, though specific data are absent in the evidence.
Properties
IUPAC Name |
N'-naphthalen-2-ylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGVEGFEGJLZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinimidyl S-Acetylthioglycolate is synthesized through the reaction of N-hydroxysuccinimide with S-acetylthioacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the N-hydroxysuccinimide and the S-acetylthioacetic acid .
Industrial Production Methods
Industrial production of N-Succinimidyl S-Acetylthioglycolate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl S-Acetylthioglycolate primarily undergoes substitution reactions. It reacts with primary amines to introduce protected sulfhydryl groups into biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines and solvents such as acetonitrile, dimethylformamide (DMF), chloroform, and ethyl acetate. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from the reaction of N-Succinimidyl S-Acetylthioglycolate with primary amines are biomolecules with protected sulfhydryl groups. These modified biomolecules can then be used in various bioconjugation applications .
Scientific Research Applications
N-Succinimidyl S-Acetylthioglycolate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified biomolecules for various chemical studies.
Biology: It is employed in the modification of proteins and peptides for studying biological processes.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: It is utilized in the production of bioconjugates for various industrial applications
Mechanism of Action
The mechanism of action of N-Succinimidyl S-Acetylthioglycolate involves the formation of a covalent bond between the N-hydroxysuccinimide ester and the primary amine group of the target biomolecule. This reaction introduces a protected sulfhydryl group into the biomolecule, which can then be used for further bioconjugation reactions .
Comparison with Similar Compounds
(a) N-Carbamimidoyl Derivatives
describes N-carbamimidoyl-substituted naphthalene derivatives (e.g., compound 3 in the synthesis pathway). These lack the thioamide (-C(=S)-) group present in the target compound, instead featuring an imino (-C(=NH)-) group. For example, thioamide groups exhibit stronger lipophilicity and metal-binding affinity compared to imino groups, which may enhance membrane permeability or enzyme inhibition .
(b) Carboxamide Derivatives
N-[2-(Dimethylamino)cyclohexyl]-N-methyl-naphthalene-2-carboxamide () replaces the thiourea group with a carboxamide (-C(=O)-NH-). Carboxamides generally display higher polarity and lower metabolic stability than thioureas due to reduced resistance to hydrolysis. Analytical methods like LC-QTOF-MS, as used for carboxamide derivatives, may also apply to the target compound but require optimization for sulfur-containing analogs .
(c) Ethanediamide Derivatives
N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide () features an ethanediamide linker. This structure introduces additional hydrogen-bonding sites and conformational rigidity, contrasting with the simpler thiourea backbone of the target compound. Such differences influence pharmacokinetic profiles, with ethanediamides often showing prolonged half-lives but reduced synthetic yields .
Regiochemical Effects (Naphthalen-1-yl vs. Naphthalen-2-yl)
The position of the naphthalene substituent significantly impacts molecular interactions. For example:
- Naphthalen-2-yl : The target compound’s 2-yl configuration allows better π-π stacking with hydrophobic enzyme pockets, a feature critical in drug design .
Data Table: Comparative Analysis of Naphthalene Derivatives
Key Research Findings
- Biological Activity : Thiourea derivatives (like the target compound) often exhibit enhanced antimicrobial and anticancer activity compared to oxygen-containing analogs, attributed to sulfur’s redox activity and metal chelation .
- Synthetic Challenges : Thioureas require stringent anhydrous conditions during synthesis to avoid hydrolysis, unlike carboxamides .
- Regulatory Considerations : Positional isomers (1-yl vs. 2-yl) may require distinct regulatory approvals due to divergent toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
